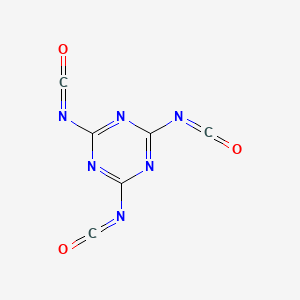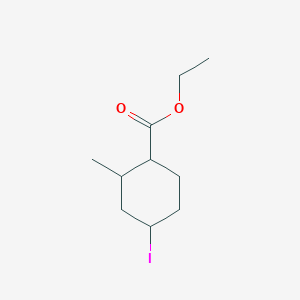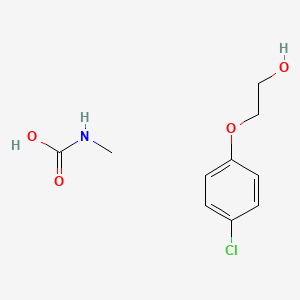![molecular formula C6H3Br2NOS B14293513 6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole CAS No. 112499-91-9](/img/structure/B14293513.png)
6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole typically involves the bromination of thieno[2,3-d][1,2]oxazole derivatives. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent under radical conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature. The bromination occurs at the methyl group and the 6-position of the thieno[2,3-d][1,2]oxazole ring, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with m-CPBA can produce epoxides.
Aplicaciones Científicas De Investigación
6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole involves its interaction with specific molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound’s heterocyclic structure allows it to fit into active sites of enzymes, thereby affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2-(bromomethyl)thieno[2,3-d][1,2]oxazole
- 6-Chloro-3-(chloromethyl)thieno[2,3-d][1,2]oxazole
- 6-Iodo-3-(iodomethyl)thieno[2,3-d][1,2]oxazole
Uniqueness
6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to its chloro or iodo analogs. The presence of bromine atoms enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions.
Propiedades
Número CAS |
112499-91-9 |
|---|---|
Fórmula molecular |
C6H3Br2NOS |
Peso molecular |
296.97 g/mol |
Nombre IUPAC |
6-bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole |
InChI |
InChI=1S/C6H3Br2NOS/c7-1-4-6-5(10-9-4)3(8)2-11-6/h2H,1H2 |
Clave InChI |
ZVWYYUWASNENBL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(S1)C(=NO2)CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


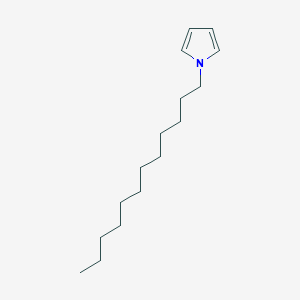
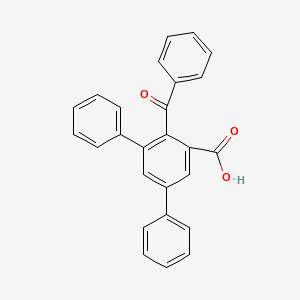
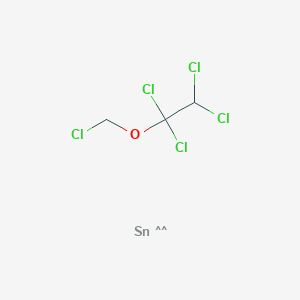
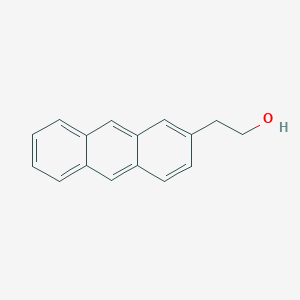
![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)
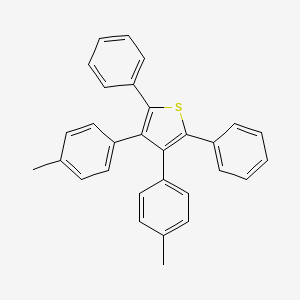
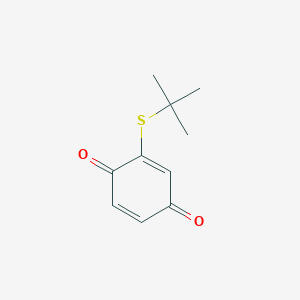
![2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one](/img/structure/B14293490.png)
![(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene](/img/structure/B14293491.png)
